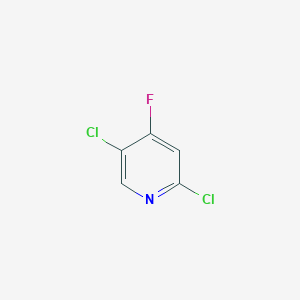![molecular formula C13H21NO4 B6267632 tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate CAS No. 1251006-25-3](/img/new.no-structure.jpg)
tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-oxo-6-oxa-9-azaspiro[36]decane-9-carboxylate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable molecular framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing both an amine and an ester functional group can undergo intramolecular cyclization to form the spirocyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butyl chloride and a suitable base.
Oxidation and Functional Group Transformations: The final steps involve oxidation and other functional group transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and scalable processes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of catalytic systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
tert-Butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides, amines, and halides in the presence of suitable solvents and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
tert-Butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic frameworks.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound’s potential as a pharmacophore has been explored in drug discovery, where it serves as a scaffold for developing new therapeutic agents.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The presence of functional groups such as carbonyl and tert-butyl moieties can further influence the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in the ring size and connectivity.
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Another spirocyclic compound with different ring sizes and functional groups.
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: A related compound with a different spirocyclic core and functional group arrangement.
Uniqueness
tert-Butyl 2-oxo-6-oxa-9-azaspiro[36]decane-9-carboxylate stands out due to its specific ring size and the presence of both oxygen and nitrogen atoms within the spirocyclic framework
特性
CAS番号 |
1251006-25-3 |
|---|---|
分子式 |
C13H21NO4 |
分子量 |
255.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



